Cas no 89854-91-1 ((2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE)

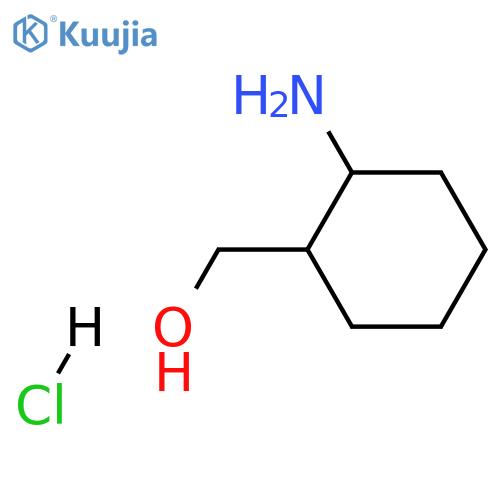

89854-91-1 structure

商品名:(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE

CAS番号:89854-91-1

MF:C7H16ClNO

メガワット:165.661041259766

MDL:MFCD28369182

CID:4659017

PubChem ID:21877171

(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE 化学的及び物理的性質

名前と識別子

-

- (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE

-

- MDL: MFCD28369182

- インチ: 1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H

- InChIKey: ORPKUPNVXFLMRG-UHFFFAOYSA-N

- ほほえんだ: C(C1CCCCC1N)O.[H]Cl

(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-297130-0.1g |

(2-aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 95.0% | 0.1g |

$528.0 | 2025-03-19 | |

| Enamine | EN300-297130-1.0g |

(2-aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 95.0% | 1.0g |

$600.0 | 2025-03-19 | |

| Enamine | EN300-297130-5.0g |

(2-aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 95.0% | 5.0g |

$1737.0 | 2025-03-19 | |

| Enamine | EN300-297130-1g |

(2-aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 1g |

$600.0 | 2023-09-06 | ||

| A2B Chem LLC | AY08370-25mg |

(2-Aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 95% | 25mg |

$360.00 | 2024-04-19 | |

| A2B Chem LLC | AY08370-250mg |

(2-Aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 95% | 250mg |

$649.00 | 2024-04-19 | |

| Enamine | EN300-297130-10g |

(2-aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 10g |

$2577.0 | 2023-09-06 | ||

| Enamine | EN300-297130-5g |

(2-aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 5g |

$1737.0 | 2023-09-06 | ||

| A2B Chem LLC | AY08370-1mg |

(2-Aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 95% | 1mg |

$245.00 | 2024-04-19 | |

| A2B Chem LLC | AY08370-100mg |

(2-Aminocyclohexyl)methanol hydrochloride |

89854-91-1 | 95% | 100mg |

$577.00 | 2023-12-29 |

(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

89854-91-1 ((2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬